molecular formula C9H11N5O2 B108328 N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide CAS No. 21047-89-2

N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide

Cat. No. B108328
CAS RN: 21047-89-2
M. Wt: 221.22 g/mol
InChI Key: CFIBTBBTJWHPQV-UHFFFAOYSA-N
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Description

“N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide” is a chemical compound with the molecular formula C9H11N5O2 . It is also known as "Propanamide, N- (6,7-dihydro-6-oxo-1H-purin-2-yl)-2-methyl-" .


Molecular Structure Analysis

The molecular structure of “N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide” consists of 9 carbon atoms, 11 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is "1S/C9H11N5O2/c1-4(2)7(15)13-9-12-6-5(8(16)14-9)10-3-11-6/h3-4H,1-2H3,(H3,10,11,12,13,14,15,16)" .


Physical And Chemical Properties Analysis

“N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide” has a molecular weight of 221.22 g/mol . The compound has a XLogP3-AA value of 0.2, indicating its lipophilicity . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Specific Scientific Field

N2-Isobutyrylguanine finds relevance in the field of riboswitch research . Riboswitches are RNA elements that regulate gene expression by binding to specific small molecules. They serve as potential targets for developing small-molecule antimicrobial therapeutics .

Application Summary

N2-Isobutyrylguanine acts as an inhibitor of RNA synthesis both in vitro and in vivo. Its potency is comparable to that of guanine. Researchers have explored its interactions with guanine/adenine class riboswitches, aiming to understand its binding affinity and potential therapeutic applications .

Results and Outcomes

The study revealed the following outcomes:

properties

IUPAC Name

2-methyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-4(2)7(15)13-9-12-6-5(8(16)14-9)10-3-11-6/h3-4H,1-2H3,(H3,10,11,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIBTBBTJWHPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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